2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0703331
InChI: InChI=1S/C21H21ClF2N2O2S/c22-14-11-16(24)15(23)10-13(14)19(27)25-20-18(12-6-2-3-7-17(12)29-20)21(28)26-8-4-1-5-9-26/h10-11H,1-9H2,(H,25,27)
SMILES: C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F
Molecular Formula: C21H21ClF2N2O2S
Molecular Weight: 438.9 g/mol

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

CAS No.:

Cat. No.: VC0703331

Molecular Formula: C21H21ClF2N2O2S

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide -

Specification

Molecular Formula C21H21ClF2N2O2S
Molecular Weight 438.9 g/mol
IUPAC Name 2-chloro-4,5-difluoro-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Standard InChI InChI=1S/C21H21ClF2N2O2S/c22-14-11-16(24)15(23)10-13(14)19(27)25-20-18(12-6-2-3-7-17(12)29-20)21(28)26-8-4-1-5-9-26/h10-11H,1-9H2,(H,25,27)
Standard InChI Key AOEXGAKKFZCTST-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F
Canonical SMILES C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator